

Application of SAHM1 in T-cell Acute Lymphoblastic Leukemia (T-ALL) Research

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Compound of Interest

Compound Name: SAHM1

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Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. A significant driver of T-ALL pathogenesis is the aberrant activation of the NOTCH1 signaling pathway, which is mutated in over 60% of cases.[1] **SAHM1**, a synthetic, cell-permeable, stabilized alpha-helical peptide, has emerged as a potent and specific inhibitor of the NOTCH1 signaling pathway.[2][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of **SAHM1** in T-ALL studies, targeting researchers, scientists, and professionals in drug development.

SAHM1 acts by directly targeting the NOTCH1 transactivation complex.[2][3] It competitively binds to the ICN1-CSL complex, preventing the recruitment of the coactivator MAML1.[4] This disruption of the ICN1-CSL-MAML1 ternary complex leads to the inhibition of NOTCH1 target gene expression, resulting in reduced cell proliferation and induction of apoptosis in NOTCH1-dependent T-ALL cells.[2][5][6]

Data Summary

The following tables summarize the quantitative effects of **SAHM1** treatment on T-ALL cell lines and in a murine model, providing a clear comparison of its efficacy.

Table 1: Effect of **SAHM1** on T-ALL Cell Line Proliferation

Cell Line	SAHM1 Concentration (μM)	Treatment Duration (days)	Proliferation Inhibition (%)	Reference
KOPT-K1	15	3	~50%	[6]
KOPT-K1	15	6	~80%	[6]
HPB-ALL	15	3	~40%	[6]
HPB-ALL	15	6	~70%	[6]
CUTLL1	15	3	~60%	[6]
CUTLL1	15	6	~90%	[6]

Table 2: Induction of Apoptosis by **SAHM1** in T-ALL Cell Lines

Cell Line	SAHM1 Concentration (μM)	Treatment Duration (days)	Caspase 3/7 Activation (Fold Change vs. DMSO)	Reference
KOPT-K1	15	3	~2.5	[6]
KOPT-K1	15	6	~4.0	[6]
HPB-ALL	15	3	~2.0	[6]
HPB-ALL	15	6	~3.5	[6]
CUTLL1	15	3	~3.0	[6]
CUTLL1	15	6	~5.0	[6]

Table 3: Repression of NOTCH1 Target Genes by **SAHM1** in KOPT-K1 Cells

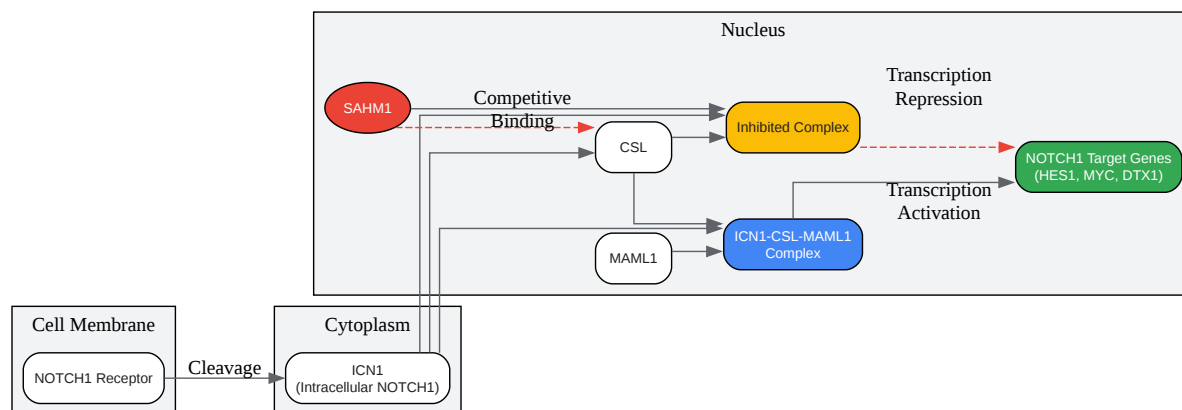
Target Gene	SAHM1 Concentration (μM)	Treatment Duration (hours)	mRNA Level Reduction (%)	Reference
HES1	20	24	~70%	[5]
MYC	20	24	~60%	[5]
DTX1	20	24	~80%	[5]

Table 4: In Vivo Efficacy of **SAHM1** in a T-ALL Murine Model

Treatment Group	Dosage	Treatment Duration (days)	Change in Tumor Burden (Bioluminescence)	Reference
Vehicle	-	5	Progressive Disease	[7]
SAHM1	35 mg/kg (once daily)	5	Reduced Progression	[7]
SAHM1	30 mg/kg (twice daily)	5	Significant Regression	[7]

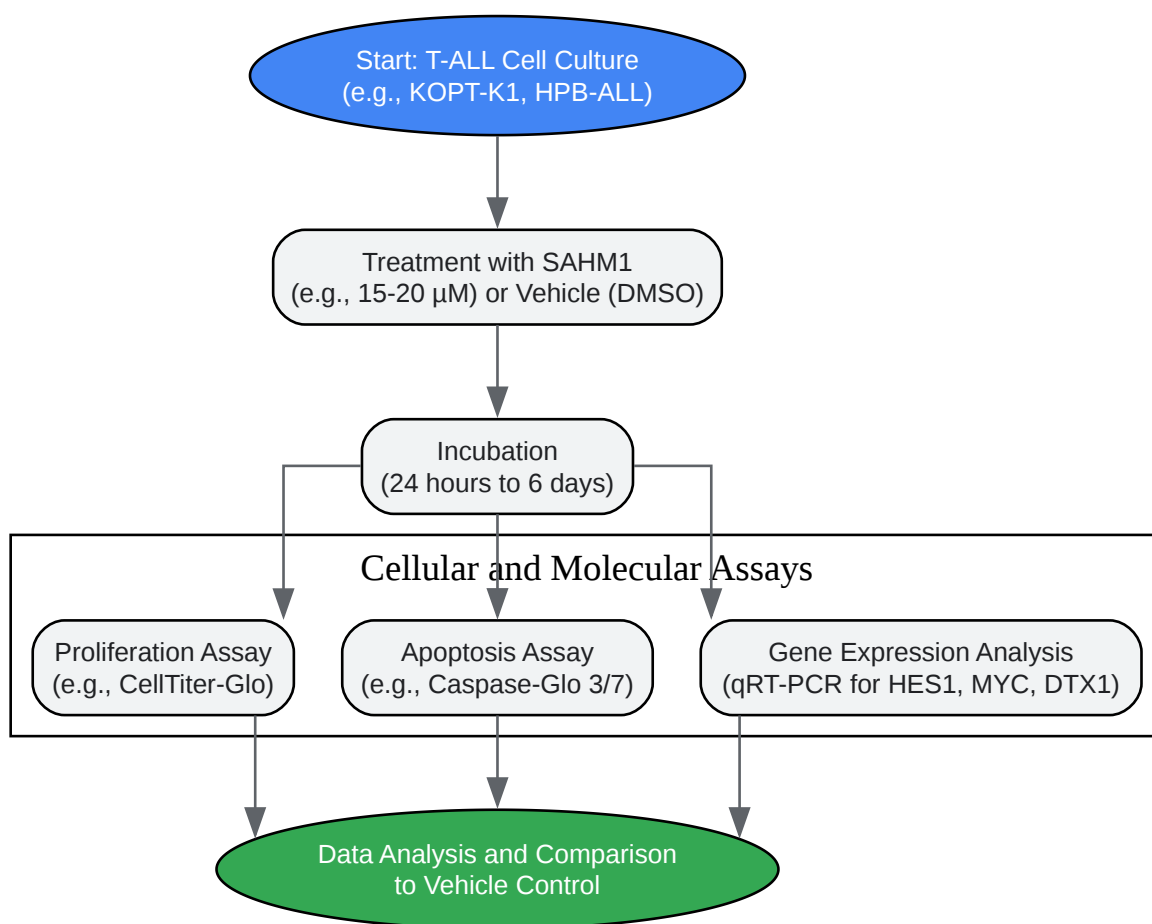
Signaling Pathway and Experimental Workflow Diagrams

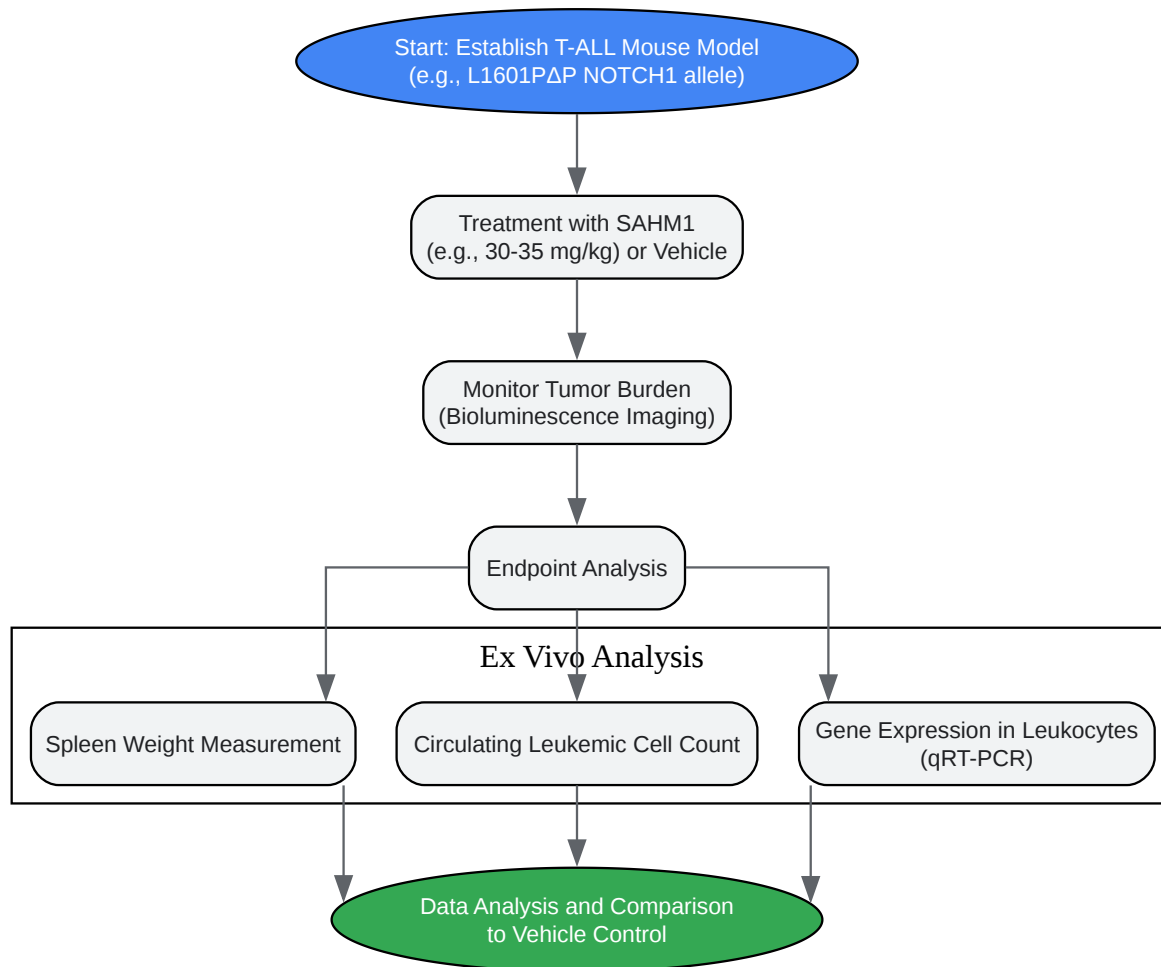
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).



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Caption: Mechanism of **SAHM1** in the NOTCH1 signaling pathway.





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